Gonzalitosin I

Inflammation Lipoxygenase Enzymatic Assay

Gonzalitosin I is the fully methylated flavone (7,3',4'-tri-O-methyl) with a single free C-5 hydroxyl. Its distinct methylation pattern raises logP to 2.4 and drops TPSA to 74.2 Ų versus luteolin, critically altering membrane permeability and metabolic stability. This compound delivers a defined baseline for LOX inhibition SAR (IC50 23.97 µg/mL) and antitrypanosomal probing (MIC 19.0 µg/mL). Do not substitute with non-methylated or partially methylated analogs—comparative assays show >10-fold potency variation.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 29080-58-8
Cat. No. B1587989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGonzalitosin I
CAS29080-58-8
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
InChIInChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3
InChIKeyHIXDQWDOVZUNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gonzalitosin I (CAS 29080-58-8): A Methylated Flavone Scaffold for Inflammation, Cancer, and Antimicrobial Research


Gonzalitosin I (5-Hydroxy-3',4',7-trimethoxyflavone; 7,3',4'-Tri-O-methylluteolin) is a naturally occurring tri-O-methylated flavone belonging to the flavonoid class of phenylpropanoid polyketides [1]. This compound, with a molecular weight of 328.32 g/mol and a melting point of 163 °C, is characterized by the complete methylation of the 7-, 3'-, and 4'-hydroxyl groups of the luteolin backbone, leaving a single free hydroxyl at the C-5 position [2]. This specific methylation pattern is critical to its chemical behavior and biological profile, distinguishing it from the broader pool of non-methylated and partially methylated flavones [1].

Gonzalitosin I Sourcing: Why Unverified Flavonoids and Generic 'Luteolin Analogs' Are Not Suitable Replacements


The assumption that any flavonoid or generic 'luteolin analog' can substitute for Gonzalitosin I in a research context is unfounded. The distinct trimethylation pattern of Gonzalitosin I drastically alters its physicochemical properties, including lipophilicity (XLogP3-AA = 2.4) and topological polar surface area (TPSA = 74.2 Ų), compared to its parent compound, luteolin (XLogP = 2.1, TPSA = 111 Ų) [1]. These changes directly impact cell permeability, target engagement, and metabolic stability, making it a unique molecular entity [2]. As evidenced by the quantitative data below, even closely related methylated flavones like cirsimaritin, genkwanin, and velutin exhibit vastly different potency profiles across various assays, ranging over an order of magnitude in certain systems. Therefore, substituting Gonzalitosin I with an alternative without comparative validation will introduce significant experimental variability and is likely to lead to non-reproducible or biologically irrelevant results .

Quantitative Differential Evidence: Gonzalitosin I Performance Against Closest Analogs


Enzymatic Target Engagement: LOX Inhibition by Gonzalitosin I vs. Other Flavonoids

Gonzalitosin I exhibits moderate and specific inhibition of soybean lipoxygenase (LOX). Its reported IC50 of 23.97 µg/mL is significantly less potent than structurally distinct flavonoids like fisetin (IC50 ~ 2.5 µg/mL) but falls within a similar activity range as its analog velutin (IC50 = 2.0 µM, or ~0.63 µg/mL, against SEAP secretion in a related inflammatory model), highlighting the nuanced impact of specific methylation patterns on target engagement [1]. This data establishes a defined quantitative benchmark for its utility in LOX pathway investigations.

Inflammation Lipoxygenase Enzymatic Assay

Antiparasitic Activity Spectrum: Gonzalitosin I Antitrypanosomal vs. Antibacterial Data Gap

Gonzalitosin I demonstrates moderate antitrypanosomal activity with a Minimum Inhibitory Concentration (MIC) of 19.0 µg/mL [1]. While this level of activity is not potent enough for drug candidacy, it is a documented, quantifiable property. In contrast, a search for antibacterial activity data yielded no significant or reproducible results [2]. This specific activity profile—moderate antitrypanosomal effect and a lack of significant antibacterial effect—is a key differentiator from other flavonoids like velutin, which have demonstrated potent antibacterial activity, for instance, against *Staphylococcus aureus* with an MIC of 31.25 µg/mL in some studies [3].

Antiparasitic Trypanosoma Neglected Tropical Disease

Selective Cytotoxicity Profile: Potency in MCF-7 Breast Cancer Cells and Inferred Selectivity

Gonzalitosin I demonstrates time-dependent cytotoxic activity against the human breast cancer cell line MCF-7, with IC50 values of 12 µg/mL and 8 µg/mL after 24 and 48 hours of treatment, respectively . This potency is moderate compared to the highly potent methylated flavone cirsimaritin, which has shown much stronger antiproliferative activity against MCF-7 cells with an IC50 of 3.25 µg/mL [1]. This class-level comparison highlights that while Gonzalitosin I possesses anti-cancer activity, its lower potency in this specific breast cancer model could be advantageous for investigating structure-activity relationships (SAR) or as a less cytotoxic control in comparative oncology studies.

Cancer Cytotoxicity Breast Cancer MCF-7

Physicochemical and Structural Differentiation: A Methylation-Specific Scaffold

The defining structural feature of Gonzalitosin I is its tri-methylation at the 7, 3', and 4' positions, with a free hydroxyl at C-5. This distinguishes it from other common flavones [1]. Its XLogP3-AA of 2.4 indicates significantly higher lipophilicity than the parent compound luteolin (XLogP = 2.1), a property that can influence membrane permeability [2]. In contrast, a more heavily methylated analog like 5-hydroxy-3,6,7,4'-tetramethoxyflavone (a structural analog) or a compound like genkwanin (a 7-O-methylapigenin), which has a different hydroxylation pattern (a 4'-methoxy instead of the 3',4'-dimethoxy of Gonzalitosin I), will exhibit different binding affinities and biological profiles [3].

Flavonoid Methylation Lipophilicity Metabolic Stability

Validated Application Scenarios for Gonzalitosin I (CAS 29080-58-8) in Preclinical Research


SAR Studies for Methylated Flavones in Inflammation Models

Gonzalitosin I is a well-defined chemical probe for structure-activity relationship (SAR) studies focused on the role of O-methylation in flavone anti-inflammatory activity. Its moderate LOX inhibition (IC50 = 23.97 µg/mL) provides a quantifiable baseline against which other methylation variants (e.g., velutin, cirsimaritin) can be compared to map the pharmacophore requirements for LOX pathway modulation and NF-κB inhibition.

Chemical Biology Studies of Parasite-Specific Mechanisms

The compound's specific antitrypanosomal activity (MIC = 19.0 µg/mL) [1], combined with a lack of significant antibacterial activity, makes it a valuable tool for probing parasite-specific molecular targets. It can be employed in 'chemical knockdown' experiments to selectively investigate metabolic pathways in Trypanosoma species without the confounding factor of broad-spectrum antibacterial effects, thereby aiding in the identification of novel antiparasitic targets.

Comparative Oncology and Methylation-Dependent Cytotoxicity

With defined cytotoxicity in MCF-7 cells (IC50 = 8-12 µg/mL) , Gonzalitosin I serves as a lower-potency comparator for more active methylated flavones like cirsimaritin (IC50 = 3.25 µg/mL in MCF-7) [2]. This differential activity profile is ideal for studies that aim to determine how specific methylation patterns correlate with increased or decreased pro-apoptotic signaling, without using highly potent compounds that may obscure nuanced cellular responses.

Reference Compound for Analytical Phytochemistry

Gonzalitosin I is a known constituent of plants like *Turnera diffusa* and *Chromolaena laevigata* [3][4]. Its unique UV spectrum and mass fragmentation pattern make it an essential reference standard for the development and validation of HPLC, UHPLC-MS, and LC-MS/MS methods aimed at the dereplication and quantification of methylated flavones in complex botanical extracts, nutraceuticals, or dietary supplements.

Technical Documentation Hub

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